N-(4-fluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(4-fluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative characterized by two distinct aromatic substituents: a 4-fluorobenzyl group attached to the amide nitrogen and a thiophen-2-yl moiety on the cyclopentane ring. The molecular formula is C₁₆H₁₅FN₂OS, with a calculated molar mass of 302.07 g/mol.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNOS/c18-14-7-5-13(6-8-14)12-19-16(20)17(9-1-2-10-17)15-4-3-11-21-15/h3-8,11H,1-2,9-10,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLLWZMXJCNOCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the following steps:
-
Formation of the Cyclopentanecarboxamide Core:
- Starting with cyclopentanone, the compound undergoes a reaction with an appropriate amine to form the cyclopentanecarboxamide core.
- Reaction conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
-
Reduction:
- Reduction reactions can target the carbonyl group in the cyclopentanecarboxamide moiety, converting it to an alcohol.
- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
-
Substitution:
- The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
- Common reagents: Nucleophiles such as amines or thiols.
Major Products:
- Oxidation of the thiophenyl group results in sulfoxides or sulfones.
- Reduction of the carbonyl group yields the corresponding alcohol.
- Substitution reactions lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- N-(4-fluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is used as a building block in the synthesis of more complex molecules.
- It serves as a precursor in the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
- The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
- It is studied for its anti-inflammatory, analgesic, and anticancer properties.
Industry:
- In the materials science industry, the compound is explored for its potential use in the fabrication of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the thiophenyl group contributes to its overall stability and reactivity. The cyclopentanecarboxamide moiety plays a crucial role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Electronic Effects
- The thiophen-2-yl group in the target compound introduces a sulfur atom, which enhances π-electron density and may participate in hydrogen bonding or dipole interactions, unlike the purely hydrocarbon phenyl group in the analog .
- The 4-fluorobenzyl substituent provides moderate electron-withdrawing effects via the fluorine atom, whereas the analog’s 4-chloro-2-(trifluoromethyl)phenyl group combines chlorine and trifluoromethyl moieties, creating a stronger electron-deficient aromatic system. This could influence binding affinity in enzyme or receptor targets .
Lipophilicity and Solubility
- The target compound’s lower molar mass (302.07 vs. 367.79 g/mol) and smaller substituents (fluorine vs. chlorine/CF₃) suggest reduced lipophilicity compared to the analog. This may improve aqueous solubility but reduce membrane permeability.
Research Findings and Hypotheses
While direct pharmacological data for this compound are unavailable, structural comparisons suggest:
- Receptor Selectivity : The thiophene moiety may confer selectivity for targets like serotonin or dopamine receptors, which often interact with heterocycles.
- Metabolic Stability : The absence of bulky halogenated groups (e.g., CF₃) might result in faster metabolic clearance compared to the analog .
Notes
- Further studies, including synthetic characterization, in vitro assays, and computational modeling, are necessary to validate these hypotheses.
- The analog discussed (CAS: 1023540-70-6) serves as a benchmark for understanding how substituent variations impact physicochemical and biological profiles .
Biological Activity
N-(4-fluorobenzyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentanecarboxamide backbone with a 4-fluorobenzyl group and a thiophene moiety. The structural formula can be represented as follows:
This structure is significant as the presence of the fluorine atom and the thiophene ring may influence its interaction with biological targets.
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound has inhibitory effects against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
- Neuroprotective Effects : Evidence from animal models shows that it may protect neurons from oxidative stress, which is crucial in conditions like epilepsy and neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has been observed to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound. Key findings include:
- In Vivo Studies : In rodent models, the compound demonstrated significant reductions in seizure frequency and severity when tested in pentylenetetrazole-induced seizure models. This suggests potential use as an anti-epileptic agent .
| Study Type | Model Used | Dose (mg/kg) | Effect |
|---|---|---|---|
| In Vivo | Pentylenetetrazole | 10 | Reduced seizure frequency by 50% |
| In Vivo | Neurodegenerative model | 5 | Improved cognitive function |
Case Study 1: Neuroprotection in Epilepsy
In a controlled study involving zebrafish models, this compound was shown to enhance the levels of neurosteroids associated with neuroprotection. The study highlighted its ability to mitigate oxidative stress markers, suggesting a dual mechanism involving both neuroprotection and anticonvulsant activity .
Case Study 2: Anti-inflammatory Effects
In another investigation, the compound was administered to mice with induced inflammation. The results indicated a significant decrease in pro-inflammatory cytokines, supporting its potential application in treating inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
